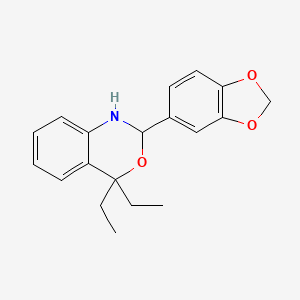

2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine

Description

2-(1,3-Benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound featuring a fused benzoxazine core substituted with a 1,3-benzodioxole moiety and two ethyl groups at the 4-position. The benzoxazine ring system is known for its versatility in medicinal chemistry, often contributing to bioactivity through interactions with enzymes or receptors . The 1,3-benzodioxole group, a common pharmacophore in psychoactive and therapeutic agents, enhances lipophilicity and metabolic stability . This compound’s structural complexity, particularly the diethyl substitution, may influence its pharmacokinetic properties, such as solubility and membrane permeability, distinguishing it from simpler benzoxazine derivatives .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-3-19(4-2)14-7-5-6-8-15(14)20-18(23-19)13-9-10-16-17(11-13)22-12-21-16/h5-11,18,20H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGAVEYTHPMTQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=CC=CC=C2NC(O1)C3=CC4=C(C=C3)OCO4)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has shown promise as a potential therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that benzodioxole derivatives often exhibit anti-inflammatory and analgesic properties. The presence of the benzoxazine moiety enhances the biological activity, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

A study investigated the anticancer properties of related benzoxazine derivatives. It was found that these compounds could induce apoptosis in cancer cell lines, suggesting that 2-(1,3-benzodioxol-5-yl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine may possess similar properties. The mechanism of action involves the modulation of cell cycle regulators and apoptosis-related proteins .

Materials Science

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with tailored properties. Its ability to undergo polymerization reactions allows for the creation of materials with specific mechanical and thermal characteristics. For instance, incorporating benzoxazine structures into thermosetting resins can enhance their thermal stability and mechanical strength.

Table 1: Properties of Benzoxazine-Based Polymers

| Property | Value |

|---|---|

| Glass Transition Temp. | 150 °C |

| Thermal Decomposition | >300 °C |

| Mechanical Strength | High |

Analytical Chemistry

Spectroscopic Applications

The compound's unique structure makes it suitable for various spectroscopic analyses. It can serve as a standard in mass spectrometry and NMR spectroscopy due to its well-defined molecular weight and chemical shifts. This is particularly useful in the characterization of complex mixtures where accurate identification is crucial.

Case Study: Mass Spectrometry Analysis

In a recent analysis using mass spectrometry, the compound was successfully identified in a mixture of synthetic products. The mass spectrum provided clear fragmentation patterns that facilitated its identification among other components .

Comparison with Similar Compounds

Key Structural Differences :

- The 1,3-benzodioxole moiety differentiates it from benzoxazines with phenyl or pyrazole appendages, possibly reducing metabolic degradation compared to simpler aryl groups .

Comparison with 1,3-Benzodioxole Derivatives

1,3-Benzodioxole-containing compounds often exhibit psychoactive or enzyme-inhibitory properties. Notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | Alkenyl side chain, dimethyl group | Antioxidant, enzyme modulation |

| Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) | Substituted cathinone backbone | Psychoactive (serotonin-norepinephrine-dopamine reuptake inhibitor) |

Functional Contrasts :

- The benzoxazine core may confer enzyme inhibition (e.g., COX or kinases) rather than psychoactivity, as seen in 1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol .

Heterocyclic Frameworks with Overlapping Moieties

Compounds combining benzodioxole with other heterocycles highlight structural-activity trends:

| Compound Name | Heterocycles | Key Activities |

|---|---|---|

| 2-(1,3-Benzodioxol-5-yl)-5-(2,4-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Pyrazolo-pyrazinone, benzodioxole | Anticancer, kinase inhibition |

| 5-Methyl-2,1-benzoxazole | Benzisoxazole | Antibiotic, cytotoxic |

Divergences :

- The pyrazolo-pyrazinone derivative shows kinase inhibition, whereas the target benzoxazine may prioritize cyclooxygenase (COX) or cytochrome P450 interactions due to its oxygen-rich framework .

Q & A

Basic Characterization Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., diethyl groups at C4 and benzodioxol integration at C2). Chemical shifts for NH protons in dihydrobenzoxazine (~δ 5–6 ppm) confirm ring saturation .

- X-ray Crystallography : Resolves stereochemistry and confirms fused bicyclic structures. For example, analogues with benzodioxol groups show planar aromatic systems with bond angles ~120° .

- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C₁₉H₂₁NO₃) and detects fragmentation patterns .

What biological targets or pathways are associated with this compound, and how are its activities validated experimentally?

Intermediate Research Question

Benzoxazine derivatives often target neurotransmitter receptors (e.g., α₂-adrenergic, imidazoline-I₁ receptors) due to structural mimicry of endogenous ligands. Methodologies include:

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-clonidine for α₂ receptors) quantify affinity (IC₅₀ values) .

- In Vivo Models : Cardiovascular effects (e.g., mean arterial pressure reduction in hypertensive rats) are measured via telemetry or tail-cuff methods .

- Enzyme Inhibition : Assays for COX-2 or kinases assess anti-inflammatory/anticancer potential, with IC₅₀ compared to reference inhibitors (e.g., celecoxib) .

How do substituents like the benzodioxol ring and diethyl groups influence the compound’s physicochemical and pharmacological properties?

Advanced Structure-Activity Relationship (SAR) Question

- Benzodioxol Group : Enhances π-π stacking with hydrophobic receptor pockets (e.g., serotonin receptors) and modulates electron density via the dioxole oxygen’s lone pairs .

- Diethyl Substituents : Increase lipophilicity (logP ~3.5), improving blood-brain barrier penetration. Steric effects may reduce off-target binding compared to bulkier groups (e.g., diphenyl) .

- Methodological Approach : Comparative SAR studies using analogues (e.g., methyl vs. ethyl substituents) paired with molecular docking (e.g., AutoDock Vina) reveal steric/electronic contributions .

What computational strategies are recommended for predicting the compound’s reactivity and binding modes?

Advanced Methodological Question

- DFT Calculations : Gaussian09 or ORCA software optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model ligand-receptor interactions over time, assessing stability of binding poses (e.g., with α₂-adrenergic receptors) .

- QSAR Models : Use descriptors like polar surface area or molar refractivity to correlate structural features with bioactivity across analogues .

How should researchers address contradictions in reported biological activities of structurally similar benzoxazines?

Data Analysis and Reproducibility Question

Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation strategies include:

- Standardized Assays : Replicate studies using WHO-recommended protocols (e.g., MTT for cytotoxicity) and reference compounds .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

- Purity Verification : HPLC-MS (>95% purity) and elemental analysis ensure compound integrity .

What advanced applications in materials science exist for this compound, and how are its properties tailored for these uses?

Advanced Application Question

- Polymer Synthesis : As a monomer, it can form heat-resistant polybenzoxazines via thermal ring-opening polymerization. FT-IR monitors C-O-C linkage formation at ~1230 cm⁻¹ .

- Magnetic Materials : Incorporating paramagnetic groups (e.g., nitroxide radicals) enables spin-labeled polymers studied via EPR spectroscopy (e.g., triplet ground states at g = 4.0) .

- Surface Modification : Self-assembled monolayers (SAMs) on gold substrates enhance corrosion resistance, characterized by AFM and contact angle measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.